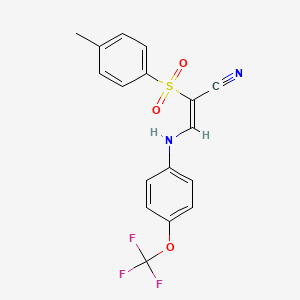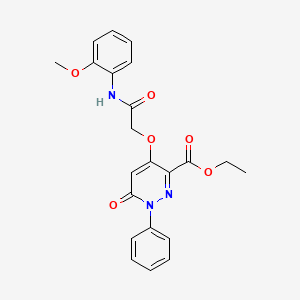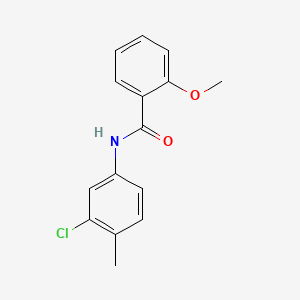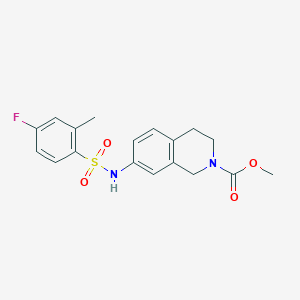
2-((4-Methylphenyl)sulfonyl)-3-((4-(trifluoromethoxy)phenyl)amino)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
"2-((4-Methylphenyl)sulfonyl)-3-((4-(trifluoromethoxy)phenyl)amino)prop-2-enenitrile" is a compound of interest in the field of medicinal chemistry due to its structural features and potential biological activities. Its synthesis and characterization involve various chemical techniques and analytical methods to elucidate its properties and reactivity.
Synthesis Analysis
The synthesis of related sulfonamide and sulfonyl compounds involves multiple steps, including nucleophilic substitution reactions and catalytic reduction processes. For instance, compounds like "2,2-bis[4-(4-nitro-2-trifluoromethylphenoxy)phenyl]sulfone" have been synthesized through nucleophilic substitution reactions, followed by catalytic reduction to obtain diamine monomers, which are precursors for further reactions (Hu Zhi-zhi, 2010).
Molecular Structure Analysis
The molecular structure of sulfonamide and sulfonyl compounds is often characterized by X-ray diffraction methods, revealing details about their crystal packing, bond lengths, and angles. These structural insights are crucial for understanding the compound's reactivity and interactions with biological targets. For example, the crystal structure of related compounds has been determined, highlighting the influence of substituents on the molecular geometry and electronic properties (A. Ramazani et al., 2011).
Chemical Reactions and Properties
Sulfonamide and sulfonyl compounds undergo a variety of chemical reactions, including four-component synthesis, which allows for the efficient creation of complex molecules with diverse substituents (Yin‐Huan Jin et al., 2011). These reactions are crucial for the development of novel compounds with potential pharmaceutical applications.
Physical Properties Analysis
The physical properties, such as solubility, optical transparency, and thermal stability, are essential for practical applications. For instance, polyimide films derived from related diamine monomers exhibit excellent optical transparency and solubility in polar organic solvents, making them suitable for various technological applications (Hu Zhi-zhi, 2010).
Scientific Research Applications
Synthesis of Novel Compounds
- A study by Karale et al. (2011) discusses the synthesis of novel benzothiazepines incorporating a sulfonyl group, which are significant in medicinal chemistry. The researchers utilized a precursor closely related to your compound of interest in this process (Karale et al., 2011).
Development of Eco-Friendly Synthesis Methods
- Pandit et al. (2016) presented an environmentally friendly protocol for synthesizing 2-amino-3-phenyl (or methyl) sulfonyl-4H-chromenes. The process involves using substances similar to your compound and aims at high yields under ambient conditions (Pandit et al., 2016).
Structural Analysis
- The compound has been used in single crystal X-ray diffraction studies for detailed structural analysis, as reported by Ramazani et al. (2011). This approach helps in confirming the structure of synthesized products in chemical research (Ramazani et al., 2011).
Drug Metabolism Studies
- Zmijewski et al. (2006) utilized a compound with a similar sulfonyl structure in a study of drug metabolism. They explored the production of mammalian metabolites of a biaryl-bis-sulfonamide compound using a microbial-based system (Zmijewski et al., 2006).
Exploring Chemical Interactions and Synthesis
- The compound's variants have been examined in the context of forming metal complexes, as demonstrated in studies focusing on the interaction with various metal centers, which is crucial for understanding coordination chemistry (Bermejo et al., 2000).
Pharmaceutical Applications
- Studies like those conducted by Abbasi et al. (2019) have explored the enzyme inhibitory potential of new sulfonamides, indicating potential pharmaceutical applications. These studies involve the synthesis of compounds with structural similarities to your compound of interest (Abbasi et al., 2019).
properties
IUPAC Name |
(Z)-2-(4-methylphenyl)sulfonyl-3-[4-(trifluoromethoxy)anilino]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O3S/c1-12-2-8-15(9-3-12)26(23,24)16(10-21)11-22-13-4-6-14(7-5-13)25-17(18,19)20/h2-9,11,22H,1H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVKWIMVDYFUAL-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)OC(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=C(C=C2)OC(F)(F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Methylphenyl)sulfonyl)-3-((4-(trifluoromethoxy)phenyl)amino)prop-2-enenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-tert-butyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2489216.png)
![2-(4-{3-[3-(Trifluoromethyl)phenyl]-5-isoxazolyl}-1,3-thiazol-2-yl)pyridine](/img/structure/B2489217.png)


![Ethyl 2-[2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2489221.png)

![1-(4-Chlorophenyl)-3-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea](/img/structure/B2489225.png)
![2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2489226.png)

![(2E)-2-[(5-chloro-2-thienyl)sulfonyl]-3-(dimethylamino)acrylonitrile](/img/structure/B2489228.png)

